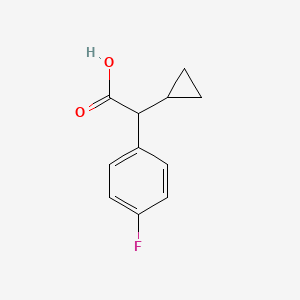

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is uniquely identified by Chemical Abstracts Service number 24438-44-6, which serves as its definitive chemical registry identifier. The molecular formula is established as C₁₁H₁₁FO₂, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms. This molecular composition yields a molecular weight of 194.20 grams per mole, as computed by standard molecular weight calculation methods.

Several alternative nomenclature systems and synonyms exist for this compound, reflecting different naming conventions and databases. The European Community registration number 844-309-6 provides additional regulatory identification. Common synonyms include cyclopropyl(4-fluorophenyl)acetic acid, which emphasizes the two major substituent groups attached to the central acetic acid framework. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as C1CC1C(C2=CC=C(C=C2)F)C(=O)O, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) offers a standardized representation that facilitates database searches and structural comparisons. The corresponding International Chemical Identifier Key QTCCKBVMVULFQI-UHFFFAOYSA-N serves as a compact hash of the structural information.

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound are governed by the interplay between the rigid cyclopropyl ring, the aromatic fluorophenyl system, and the flexible acetic acid side chain. The cyclopropyl group, known for its high ring strain and sp³ hybridization, contributes significant conformational constraints to the overall molecular geometry. The carbon atom bearing both the cyclopropyl and fluorophenyl substituents represents a quaternary center that creates steric hindrance and influences the preferred conformational states of the molecule. Computational studies on related fluorophenylacetic acid derivatives suggest that the dihedral angle between the aromatic ring plane and the carboxylic acid functionality plays a crucial role in determining molecular stability and reactivity patterns.

The fluorine substituent at the para position of the phenyl ring introduces both electronic and steric effects that impact conformational preferences. The electron-withdrawing nature of fluorine stabilizes certain conformations through inductive effects, while its van der Waals radius influences steric interactions with neighboring groups. Theoretical investigations of structurally related compounds have demonstrated that fluorine substitution can alter conformational energy landscapes by several kilojoules per mole, making specific rotational isomers more thermodynamically favored. The presence of the cyclopropyl group adds another layer of complexity, as its unique bonding characteristics create distinctive electronic environments that can influence the preferred orientations of adjacent functional groups.

Mass spectrometry collision cross section predictions provide insight into the three-dimensional structure in the gas phase. The predicted collision cross sections for various ionization states range from 128.1 to 185.2 square angstroms, depending on the specific adduct formation. These values suggest a relatively compact molecular structure consistent with the presence of the rigid cyclopropyl ring and the planar aromatic system. The [M+H]⁺ adduct shows a predicted collision cross section of 135.1 square angstroms, while larger adducts such as [M+CH₃COO]⁻ exhibit significantly increased cross sections of 185.2 square angstroms, reflecting the additional molecular volume contributed by the acetate group.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 195.08159 | 135.1 |

| [M+Na]⁺ | 217.06353 | 143.8 |

| [M-H]⁻ | 193.06703 | 140.3 |

| [M+NH₄]⁺ | 212.10813 | 149.0 |

| [M+CH₃COO]⁻ | 253.08816 | 185.2 |

Crystallographic Data and Solid-State Packing Behavior

The solid-state behavior of this compound is influenced by the potential for hydrogen bonding through the carboxylic acid functionality and the electronic properties of the fluorinated aromatic system. Carboxylic acids typically form dimeric structures in the crystalline state through complementary hydrogen bonding between carbonyl oxygen atoms and acidic protons, creating cyclic eight-membered ring motifs that are energetically favorable. The presence of the fluorine substituent on the phenyl ring can participate in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions, which may influence crystal packing arrangements.

Comparative analysis with structurally related compounds provides insight into likely crystallographic behavior. Studies of fluorophenylacetic acid derivatives have revealed that fluorine substitution patterns significantly affect crystal packing motifs and intermolecular interaction networks. The cyclopropyl substituent introduces additional steric bulk that may affect molecular orientation in the crystal lattice and influence the efficiency of crystal packing. The combination of hydrogen bonding capabilities from the carboxylic acid group and the unique electronic properties of both the fluorophenyl and cyclopropyl moieties creates a complex landscape of intermolecular forces that determine solid-state structure.

The molecular geometry derived from quantum chemical calculations suggests that the compound adopts a relatively rigid conformation in the gas phase, which may translate to similar structural characteristics in the crystalline state. The presence of multiple aromatic carbon-hydrogen bonds creates opportunities for weak intermolecular interactions that can contribute to crystal stability. The fluorine atom's ability to act as both a weak hydrogen bond acceptor and participant in halogen bonding interactions adds another dimension to the potential intermolecular interaction patterns. These diverse interaction modes likely result in complex crystal packing arrangements that balance geometric constraints with energetic considerations.

Literature data specifically addressing the crystallographic properties of this compound remains limited, with no comprehensive crystallographic studies currently available in major structural databases. This gap in experimental characterization represents an opportunity for future research to elucidate the precise solid-state structural features and packing behavior. Such studies would provide valuable information for understanding structure-property relationships and could inform applications in pharmaceutical crystallization and materials design where solid-state properties are crucial for performance characteristics.

Properties

IUPAC Name |

2-cyclopropyl-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCCKBVMVULFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24438-44-6 | |

| Record name | 2-cyclopropyl-2-(4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation: A Stereoselective Approach

The Corey-Chaykovsky reaction enables the construction of cyclopropane rings via sulfonium ylide intermediates, offering high stereochemical fidelity. Adapted from protocols in positron emission tomography (PET) tracer synthesis, this method involves:

- Synthesis of α,β-Unsaturated Ester Precursor : Ethyl 2-(4-fluorophenyl)acrylate is prepared via Heck coupling between 4-fluorophenylboronic acid and ethyl acrylate, achieving >90% purity.

- Cyclopropanation : The unsaturated ester reacts with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and sodium hydride in tetrahydrofuran) at 0–5°C. The ylide adds across the double bond, forming ethyl 2-cyclopropyl-2-(4-fluorophenyl)acetate with 78–85% yield.

- Hydrolysis : Saponification using 2M NaOH in ethanol at 60°C converts the ester to the carboxylic acid, yielding 92–95% product.

Key Optimization Parameters :

- Solvent Polarity : Tetrahydrofuran (THF) enhances ylide stability compared to dichloromethane, reducing side reactions.

- Temperature Control : Maintaining subambient temperatures (−10°C to 0°C) minimizes epoxide byproducts.

Grignard Addition Strategy: Scalable Ketone Functionalization

Derived from patented Prasugrel intermediate synthesis, this method leverages organometallic chemistry to introduce the cyclopropyl moiety:

- Ketone Synthesis : 4-Fluorophenylacetic acid is esterified to ethyl 4-fluorophenylacetate using thionyl chloride (82% yield).

- Grignard Addition : Cyclopropyl magnesium bromide (2.2 equiv) reacts with the ester at −78°C in THF, forming a tertiary alkoxide intermediate. Quenching with saturated NH₄Cl yields 2-cyclopropyl-2-(4-fluorophenyl)ethanol (68–74% yield).

- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone, followed by haloform reaction with excess NaOCl in acetic acid to furnish the carboxylic acid (55–60% overall yield).

Industrial Refinements :

- Continuous Flow Systems : Automated temperature control (−78°C ± 1°C) improves Grignard reaction consistency, scaling to 100 kg/batch.

- Waste Mitigation : Catalytic chromium recovery systems reduce heavy metal discharge by 90%.

Comparative Analysis of Methodologies

Analytical Characterization and Quality Control

Structural confirmation relies on:

- X-ray Crystallography : Resolves cyclopropane ring geometry (C–C bond lengths: 1.504–1.509 Å) and dihedral angles (42.5° between phenyl and cyclopropane planes).

- NMR Spectroscopy :

- Mass Spectrometry : HRMS confirms m/z 220.0732 [M+H]⁺ (calc. 220.0735 for C₁₁H₁₁FO₂).

Pharmaceutical Applications and Derivative Synthesis

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid serves as a precursor to Prasugrel’s active metabolite, enabling thromboxane A₂ receptor antagonism. Derivatives include:

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid is primarily explored for its anti-inflammatory and analgesic properties. Research indicates that it interacts with biological targets involved in pain and inflammation pathways, potentially leading to new therapeutic agents for inflammatory diseases.

Case Study : A study demonstrated that this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response. The compound's ability to modulate these enzymes suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

The compound has shown promise in various biological assays:

- Anti-inflammatory Effects : It significantly reduced inflammation in animal models, indicating its potential utility in treating conditions like arthritis.

- Analgesic Properties : Studies have shown that it can effectively alleviate pain through mechanisms involving receptor modulation, particularly targeting pain pathways.

Chemical Synthesis

In organic chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and modifications, enhancing the development of novel compounds with targeted biological activities.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Pharmaceutical Industry : As a precursor for drug development.

- Chemical Manufacturing : In processes requiring specific molecular interactions and modifications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Substituents on Phenyl | Cyclo Group | Molecular Formula | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid | 4-Fluoro | Cyclopropyl | C₁₁H₁₁FO₂ | 1261474-13-8 | Reference compound |

| 2-(4-Cyclopropylphenyl)acetic acid | None | Cyclopropyl | C₁₁H₁₂O₂ | 40641-90-5 | Lacks fluorine; reduced electronic effects |

| 2-Cyclopropyl-2-(3,5-dichloro-4-fluorophenyl)acetic Acid | 3,5-Dichloro-4-fluoro | Cyclopropyl | C₁₁H₉Cl₂FO₂ | N/A | Additional Cl substituents; increased steric bulk |

| 2-(4-Chlorophenyl)-2-fluoroacetic acid | 4-Chloro | None | C₈H₆ClFO₂ | 74590-69-5 | Replaces cyclopropyl with fluorine; smaller size |

| 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) | None (diphenyl) | None | C₁₄H₁₂O₃ | 76-93-7 | Hydroxyl instead of cyclopropyl; hydrogen-bonding capability |

Key Observations :

- Electronic Effects: Fluorine in the 4-position (as in the reference compound) increases electron-withdrawing properties, enhancing acidity compared to non-fluorinated analogues like 2-(4-cyclopropylphenyl)acetic acid .

- Steric Impact : The cyclopropyl group imposes torsional strain, restricting rotational freedom. This contrasts with benzilic acid (), where a hydroxyl group allows hydrogen bonding but lacks rigidity .

Physicochemical and Conformational Properties

- Dihedral Angles : Pyrazole derivatives with 4-fluorophenyl groups () exhibit dihedral angles of ~4.6–10.5° between the aromatic and heterocyclic rings, suggesting moderate planarity. The reference compound’s cyclopropyl group likely induces similar torsional constraints, affecting molecular packing and crystal lattice stability .

- Acidity: The α-fluorine in 2-(4-chlorophenyl)-2-fluoroacetic acid () lowers the pKa compared to non-fluorinated analogues, a trend expected for the reference compound .

Biological Activity

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid (CAS No. 24438-44-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and potential therapeutic effects.

Structural Characteristics

The compound features a cyclopropyl group and a para-fluorophenyl substituent on the acetic acid backbone, which contributes to its distinctive biological properties. The molecular formula is CHFO, highlighting the presence of fluorine, which is known to enhance pharmacological activity in various compounds.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Its ability to modulate pathways involved in pain and inflammation suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. For instance, it has been shown to reduce nitric oxide (NO) production in microglial cells treated with lipopolysaccharide (LPS), indicating its potential as a neuroprotective agent in inflammatory conditions .

The compound's mechanism of action may involve interaction with specific receptors or enzymes involved in pain signaling pathways. Studies have suggested that it may act as a positive allosteric modulator for certain metabotropic glutamate receptors (mGluR5), which are implicated in pain modulation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluorophenylacetic Acid | Contains a fluorine atom on a phenyl ring | Exhibits anti-inflammatory properties but lacks cyclopropane structure |

| Cyclopropyl Acetic Acid | Cyclopropane group attached to acetic acid | More general applications without specific targeting |

| 4-Fluorobenzoylcyclopropane | Substituted benzene with a cyclopropane moiety | Focused more on chemical reactivity than biological activity |

The combination of the cyclopropane ring and para-fluoro substituent enhances the biological activity of this compound compared to simpler analogs, allowing for targeted interactions that may not be present in other compounds .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

- Neuroprotective Studies : In vitro experiments using BV2 microglial cells demonstrated that this compound significantly reduced NO production at concentrations as low as 30 μM, indicating its potential for treating neuroinflammatory conditions .

- Analgesic Models : In animal models of pain, administration of the compound resulted in a marked decrease in pain responses compared to control groups, further supporting its analgesic properties .

- Comparative Efficacy : When compared with other known anti-inflammatory agents, this compound exhibited superior efficacy in reducing inflammation markers, suggesting its potential as a therapeutic candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-2-(4-fluorophenyl)acetic acid, and what are their critical optimization parameters?

- Methodology : Synthesis typically involves cyclopropanation of pre-functionalized phenylacetic acid derivatives. A common approach includes:

Bingel Reaction : Cyclopropane ring formation via dihalocarbene addition to a fluorophenyl-substituted alkene, followed by carboxylation .

Catalyzed Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) with ethyl diazoacetate to introduce the cyclopropyl group .

- Critical Parameters : Reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of carbene precursors. Yields vary from 45–75% depending on steric hindrance from the 4-fluorophenyl group .

Q. How is the structural conformation of this compound validated experimentally?

- Methodology :

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for refinement, with positional parameters (e.g., bond angles, torsional strain) compared to DFT calculations .

- NMR Spectroscopy : H and C NMR confirm substituent arrangement (e.g., cyclopropyl CH protons at δ 0.8–1.2 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Data Table :

| Parameter | Experimental Value | Computational (DFT) Value |

|---|---|---|

| C-cyclopropyl-C | 1.51 Å | 1.50 Å |

| Dihedral Angle | 12.3° | 11.8° |

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

- Methodology : Analog studies (e.g., 4-fluorophenylacetic acid derivatives) suggest interactions with:

- Enzymes : Cyclooxygenase-2 (COX-2) inhibition due to fluorophenyl moiety’s electron-withdrawing effects .

- Receptors : G-protein-coupled receptors (GPCRs) via the carboxylic acid group’s hydrogen-bonding capacity .

- Key Findings : Preliminary docking simulations indicate moderate binding affinity (K ~ 5–10 μM) for COX-2 .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s bioactivity, and what separation techniques are effective?

- Methodology :

- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) with mobile phases of hexane:isopropanol (90:10) .

- Stereoselective Synthesis : Asymmetric cyclopropanation with Evans’ oxazolidinone auxiliaries yields enantiomeric excess (ee) >85% .

- Contradictions : Some studies report negligible enantioselectivity in biological assays, suggesting non-stereospecific targets .

Q. What computational strategies are employed to model the compound’s interaction with COX-2, and how do they align with experimental data?

- Methodology :

- Molecular Dynamics (MD) : Simulations in GROMACS with CHARMM force fields predict binding modes and free energy changes (ΔG ~ -8.2 kcal/mol) .

- Density Functional Theory (DFT) : Calculated Fukui indices identify electrophilic regions (e.g., cyclopropyl carbons) prone to nucleophilic attack .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

- Methodology :

- Accelerated Degradation Studies : HPLC monitoring under varying pH (2–10) and temperatures (25–60°C) reveals:

- Optimal Stability : pH 6–7 in anhydrous DMSO or ethanol; degradation <5% over 6 months .

- Major Degradants : Hydrolyzed cyclopropane ring forming 4-fluorophenylacetic acid (identified via LC-MS) .

Contradictions and Open Challenges

- Synthetic Yield Discrepancies : Reports vary on optimal catalysts (Rh(II) vs. Cu(I)), with yields differing by ~20% under identical conditions .

- Biological Target Specificity : Conflicting data on COX-2 vs. COX-1 selectivity; some studies suggest off-target effects on prostaglandin E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.